2-(2-methoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is a chemical compound characterized by its unique molecular structure and potential applications in scientific research. The compound's IUPAC name reflects its complex structure, which includes a methoxyphenyl group and a sulfanyl functional group linked to an oxan ring. This compound is classified under amides due to the presence of the acetamide functional group.
The synthesis of 2-(2-methoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can be achieved through various methods, typically involving multi-step organic reactions. One common approach includes:
Technical details of these methods often include controlling reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular formula for 2-(2-methoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is . The structure features:
COC1=CC=CC=C1CC(=O)NCCSC2CCCCC2The chemical reactivity of 2-(2-methoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide can be explored through various reaction pathways:
These reactions are significant for modifying the compound for specific applications or enhancing its properties.
The mechanism of action for 2-(2-methoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide is not fully elucidated but can be hypothesized based on its structure:
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm structural integrity and purity.
The applications of 2-(2-methoxyphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]acetamide are primarily found in scientific research:
This compound represents a valuable tool in both academic and industrial research settings, contributing to advancements in medicinal chemistry and related fields.
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7